Alloaureothin can be synthesized through fermentation processes involving Streptomyces species. The synthesis typically involves:
The purification process often includes serial extraction methods followed by chromatographic techniques. For example, the use of HPLC allows for the separation of alloaureothin from other metabolites produced during fermentation, while NMR provides structural confirmation .
Alloaureothin possesses a complex molecular structure characteristic of polyketides. Its chemical formula has been elucidated through spectroscopic techniques, revealing specific functional groups that contribute to its biological activity.
The molecular weight of alloaureothin is approximately 310.4 g/mol, and its structure features multiple rings and functional groups, which are vital for its interaction with biological targets .
Alloaureothin exhibits various chemical reactivity patterns typical of polyketides. It can participate in:
These reactions are essential for its biological activity, particularly in interactions with enzymes or other biological macromolecules. The mechanisms by which alloaureothin exerts its effects are still under investigation but are believed to involve binding to specific receptors or enzymes within target organisms .
The mechanism of action of alloaureothin is primarily linked to its nematicidal properties. It acts against nematodes by disrupting their physiological processes, potentially through:
Research indicates that alloaureothin demonstrates significant activity against the pine wood nematode (Bursaphelenchus xylophilus), showcasing its potential as a biocontrol agent .
Alloaureothin is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that its stability and solubility profiles make it suitable for various applications in biochemistry and agriculture .
Alloaureothin has several scientific uses, particularly in agricultural biotechnology. Its primary applications include:
Research continues to explore additional applications in medicine and agriculture, emphasizing the importance of natural products like alloaureothin in developing new biopesticides and pharmaceuticals .
The discovery of alloaureothin is intrinsically linked to the broader investigation of bioactive polyketides produced by Streptomyces species. This research trajectory gained momentum in the mid-20th century with the isolation of aureothin (C20H25NO6) from Streptomyces thioluteus in 1953, marking the first characterized nitro-containing polyketide with significant biological activities [6] [8]. Aureothin exhibited a distinctive γ-pyrone structure and demonstrated potent antibiotic properties, stimulating scientific interest in structurally related metabolites. For decades, aureothin stood as a unique natural product until the early 21st century, when advances in analytical techniques (particularly high-resolution mass spectrometry and multidimensional NMR) enabled the detection and characterization of subtle structural variants within microbial extracts. This period witnessed intensified exploration of underexplored Streptomyces strains from diverse ecological niches, driven by the recognition that microbial secondary metabolites represent a crucial resource for novel bioactive compounds, especially amid growing antibiotic resistance [4] [7]. Alloaureothin emerged within this context as a structurally distinct analog of aureothin, differing in its stereochemical configuration and discovered through targeted metabolite profiling of Streptomyces strains. Its identification underscored the chemical diversity generated by Streptomyces biosynthetic pathways and highlighted the potential for discovering novel derivatives within established compound families.
Table 1: Key Bioactive Aureothin-Class Metabolites from Streptomyces
Compound | Producing Strain(s) | Core Bioactivities | Discovery Timeline |
---|---|---|---|
Aureothin | S. thioluteus, others | Antibacterial, Antifungal, Cytotoxic | 1953 |
Spectinabilin | S. spectabilis | Antimalarial | 1976 |
Alloaureothin | S. sp. MM23, S. sp. AE170020 | Cytotoxic (HT1080 cells), Nematicidal (B. xylophilus) | 2007 |
Alloaureothin (C20H25NO6) was first reported in 2007 by Ueda and colleagues, isolated from the mycelial extract of Streptomyces sp. strain MM23 [6] [8]. While the precise taxonomic classification of MM23 at the species level was not fully elaborated in the initial discovery publication, it was phylogenetically identified as belonging to the genus Streptomyces based on standard microbiological and genetic analyses. Streptomyces species are Gram-positive, filamentous bacteria renowned for their complex life cycle and unparalleled capacity for producing structurally diverse secondary metabolites, including the majority of clinically used antibiotics [4] [7] [10]. These bacteria are predominantly soil-dwelling saprophytes, playing vital roles in organic matter decomposition and exhibiting widespread distribution across terrestrial and marine ecosystems. The ecological niche of strain MM23 itself was not detailed in the discovery report; however, the isolation protocol implies a terrestrial origin, consistent with the typical habitat of prolific antibiotic producers. The MM23 strain was cultured under laboratory conditions optimized for secondary metabolite production. Bioassay-guided fractionation of the mycelial extract, utilizing techniques such as solvent partitioning and preparative chromatography (e.g., TLC, HPLC), led to the isolation of alloaureothin alongside the known compound aureothin. This co-occurrence immediately suggested a biosynthetic relationship between the two metabolites within the producing strain. The initial biological characterization revealed alloaureothin possessed significant growth inhibitory activity against human fibrosarcoma HT1080 cells (IC50 = 30 μM), highlighting its potential as a lead compound for anticancer research and differentiating its bioactivity profile from that of aureothin at the time of discovery [6] [8].
Table 2: Comparative Analysis of Aureothin and Alloaureothin Producing Streptomyces Strains
Characteristic | Streptomyces sp. MM23 (Alloaureothin Discovery) | Streptomyces sp. AE170020 (Later Source) | Common Streptomyces Traits |
---|---|---|---|
Isolation Source | Undisclosed (Likely terrestrial) | Root tissues of Pinus densiflora (Korea) | Diverse: Soil, rhizosphere, plant endophyte, marine |
Key Metabolites | Alloaureothin, Aureothin | Alloaureothin, Aureothin | Vast arrays of polyketides, non-ribosomal peptides, etc. |
BGC Potential (Typical) | Not sequenced (Presumed Aureothin-type BGC) | High (Numerous BGCs predicted in relatives) | Genomes encode 20-50 BGCs; many silent [4] [7] |
Significant Bioactivity | Cytotoxicity (HT1080 cells) | Nematicidal (Bursaphelenchus xylophilus) | Antibacterial, Antifungal, Anticancer, Nematicidal |
The determination of alloaureothin's structure exemplifies the integration of classical and modern spectroscopic techniques. Initial characterization relied heavily on High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The HR-MS analysis established its molecular formula as identical to aureothin (C20H25NO6), suggesting it was an isomer rather than a homologue [6] [8]. Extensive 1D NMR analysis (1H, 13C, DEPT) revealed signals characteristic of the aureothin scaffold: a γ-pyrone ring system, a conjugated diene, methoxy groups, and the distinctive nitro group (-NO2) – a relatively rare feature in polyketides. Key differences emerged in the chemical shifts and coupling constants within the tetrahydropyran ring moiety compared to aureothin.
The pivotal breakthrough came with 2D NMR techniques, particularly COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) [3] [5] [6]. COSY correlations mapped the proton-proton connectivity networks, while HSQC linked carbons directly to their attached protons. Crucially, HMBC correlations, which show connectivities over 2-4 bonds, allowed the team to define the carbon skeleton and pinpoint the location of the nitro group. Comparison of the HMBC spectra of alloaureothin and aureothin revealed identical long-range correlations for most of the molecule. However, significant differences were observed in the correlations involving protons and carbons around the chiral center (C-3') within the tetrahydropyran ring. This indicated a difference in relative stereochemistry at this center, specifically the configuration of the methine hydrogen at C-3'. In aureothin, this proton has an axial orientation, while in alloaureothin, the data was consistent with an equatorial orientation, designating it as a C-3' epimer of aureothin [6] [8]. This stereochemical distinction, while seemingly subtle, has profound implications for the molecule's three-dimensional shape, potentially influencing its biological interactions and activity, as evidenced by its distinct cytotoxicity profile. This structural elucidation process, completed in 2007, established alloaureothin as the 3'-epi-aureothin, confirming its status as a novel natural product within the aureothin structural family. Later confirmation, particularly with the compound's rediscovery in Streptomyces sp. AE170020 in 2022 [1] [2], relied on cross-referencing with this published spectroscopic data, demonstrating the robustness of the initial structural assignment.
Table 3: Key Techniques in Alloaureothin Structural Elucidation
Technique | Key Information Provided | Role in Alloaureothin Identification |
---|---|---|
HR-MS (ESI/LC-MS) | Precise molecular mass (C20H25NO6), Fragmentation pattern | Confirmed identical molecular formula to aureothin, suggested isomerism |
1H NMR | Number, type, coupling of protons | Revealed proton environments; showed differences in tetrahydropyran ring signals vs. aureothin |
13C NMR | Number and type of carbon atoms (C=O, CH, CH2, CH3, quaternary) | Confirmed carbon skeleton similarity to aureothin; key chemical shift differences |
DEPT | Distinction of CH, CH2, CH3, quaternary C | Assisted in carbon assignment |
COSY | 1H-1H spin-spin coupling networks | Mapped proton connectivity chains within the molecule |
HSQC | Direct 1H-13C correlations | Assigned specific protons to their directly attached carbons |
HMBC | 1H-13C correlations over 2-4 bonds | Defined the carbon skeleton; located key functional groups (nitro); identified stereochemical shift differences at C-3' |
Optical Rotation | Specific rotation value ([α]D) | Provided evidence for chirality; differed from aureothin, supporting stereoisomerism |
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